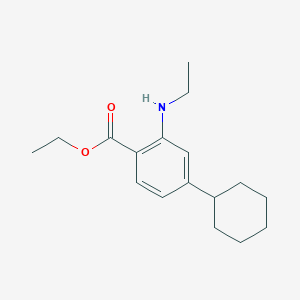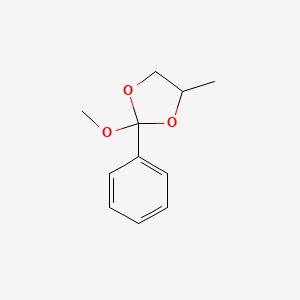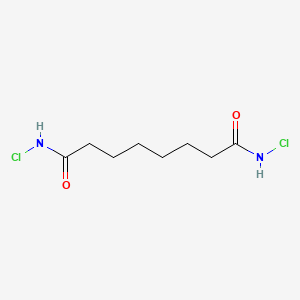![molecular formula C17H36Si2 B14591284 (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-14-6](/img/structure/B14591284.png)
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a 3-methylbut-1-yne-1,3-diyl group bonded to two tert-butyl(dimethyl)silane groups. Its molecular structure provides it with distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] typically involves the reaction of 3-methylbut-1-yne with tert-butyl(dimethyl)silane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with specific functional groups.
Biology: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbut-1-yne-1,3-diyl)bis[trimethylsilyl]: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane groups.
(3-Methylbut-1-yne-1,3-diyl)bis[triethylsilyl]: Contains triethylsilyl groups, offering different reactivity and properties.
(3-Methylbut-1-yne-1,3-diyl)bis[triphenylsilyl]: Features triphenylsilyl groups, providing unique steric and electronic effects.
Uniqueness
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is unique due to the presence of tert-butyl(dimethyl)silane groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and stability, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
61228-14-6 |
|---|---|
Formule moléculaire |
C17H36Si2 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-3-methylbut-1-ynyl]-dimethylsilane |
InChI |
InChI=1S/C17H36Si2/c1-15(2,3)18(9,10)14-13-17(7,8)19(11,12)16(4,5)6/h1-12H3 |
Clé InChI |
ABSGWGGKPLWTSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#CC(C)(C)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
